3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one is a fluorinated organic compound. The presence of the pentafluoroethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridine derivative with a pentafluoroethylating agent. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyridine derivatives.
Scientific Research Applications
3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: Its unique properties are explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing effect of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to modulation of specific pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 1,1,2,2,2-Pentafluoroethyl)benzene
- 1,1,2,2,2-Pentafluoroethyl)cyclohexane
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features and the presence of the dihydropyridinone ring. This distinguishes it from other fluorinated compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRULJUNRKCGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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